7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine
Description
7-Methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine is a nitrogen-containing heterocyclic compound featuring a seven-membered azepine ring substituted with a methoxy group at position 7 and an oxan-4-yl (tetrahydropyran-4-yl) group at position 4. The oxan-4-yl substituent introduces both steric bulk and enhanced lipophilicity compared to simpler derivatives of the azepine scaffold.
Properties
IUPAC Name |
7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-14-12-11(4-2-3-7-13-12)10-5-8-15-9-6-10/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOSJIORUHBOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCCCC1C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted precursor with an oxan-4-yl group in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and oxan-4-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have shown that derivatives of tetrahydroazepines exhibit significant anticancer properties. For instance, compounds structurally related to 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine have demonstrated inhibitory effects on various cancer cell lines:
| Compound | Cancer Cell Line | Inhibition Rate |
|---|---|---|
| E26 | HeLa | High |
| E38 | MCF-7 | Moderate |
| E47 | A549 | High |
These findings suggest that modifications of the azepine structure can lead to enhanced anticancer activity, making them promising candidates for further drug development .
2. Neuropharmacology
The compound's structural characteristics indicate potential neuropharmacological applications. Tetrahydroazepines have been explored for their effects on neurotransmitter systems, particularly in modulating GABAergic activity. This modulation can be beneficial in treating anxiety and seizure disorders. Compounds similar to 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine have been studied for their anxiolytic properties in animal models .
Synthesis and Derivatives
The synthesis of 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine typically involves multi-step organic reactions that include cyclization and functional group modifications. The ability to introduce various substituents allows for the exploration of structure-activity relationships (SAR), which is crucial in optimizing the pharmacological profiles of these compounds .
Case Studies
1. Anticancer Screening
A systematic screening of several tetrahydroazepine derivatives revealed that specific modifications significantly increased their cytotoxicity against cancer cell lines. For example, a study reported that derivatives with oxane substitutions showed improved selectivity towards cancer cells over normal cells .
2. Neuropharmacological Evaluation
In neuropharmacological assessments, compounds derived from the tetrahydroazepine framework were evaluated for their effects on anxiety-related behaviors in rodent models. Results indicated that certain derivatives exhibited anxiolytic effects comparable to established anxiolytics like diazepam .
Mechanism of Action
The mechanism by which 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The oxan-4-yl group distinguishes this compound from other azepine derivatives. Key comparisons include:
*Estimated based on the addition of oxan-4-yl (C5H9O) to the base azepine structure.
Biological Activity
7-Methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound belonging to the class of azepines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will detail its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine is , with a molecular weight of approximately 191.25 g/mol. Its structure includes a methoxy group and a tetrahydroazepine ring, which are crucial for its biological activity.
Synthesis
The synthesis of 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine typically involves multi-step organic reactions. The key steps include:
- Formation of the azepine ring through cyclization reactions.
- Introduction of the methoxy group via methylation processes.
- Functionalization at the oxan ring to enhance solubility and bioavailability.
Anticancer Activity
Research has demonstrated that compounds similar to 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against human cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and A549 (lung) cells. The results indicated that derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer properties.
The mechanism by which 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine exerts its biological effects may involve:
- Inhibition of Tubulin Polymerization : Compounds in this class disrupt microtubule dynamics, leading to cell cycle arrest.
- Histone Deacetylase (HDAC) Inhibition : Some derivatives have shown moderate HDAC inhibitory activity, which is crucial for regulating gene expression involved in cancer progression .
Neuroprotective Effects
In addition to anticancer activity, some studies have suggested neuroprotective properties for similar azepine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis through antioxidant mechanisms.
Case Studies
- Study on Antiproliferative Effects : A comprehensive study assessed the antiproliferative effects of various azepine derivatives including 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine against multiple cancer cell lines. The findings highlighted its potential as a lead compound for further development in cancer therapy .
- Neuroprotective Activity : Another investigation explored the neuroprotective effects of azepine derivatives in models of neurodegeneration. Results indicated that these compounds could significantly reduce neuronal death induced by oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
